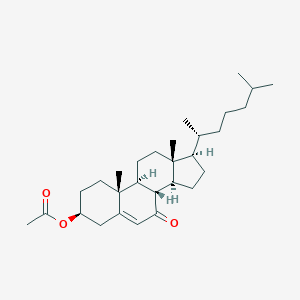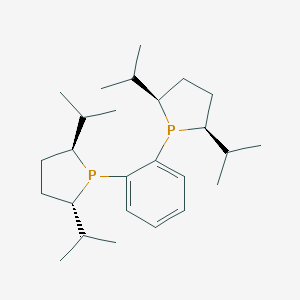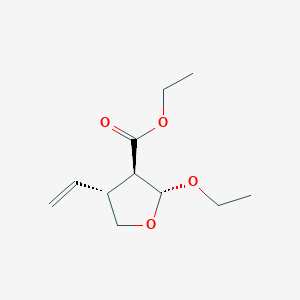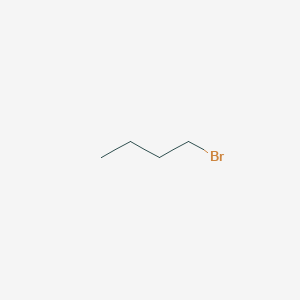
N-Benzyloxycarbonyl-O-benzoyl Aspartame
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl-O-benzoyl Aspartame is a derivative of aspartic acid, which is an amino acid that plays a role in the biosynthesis of proteins. The compound is characterized by the presence of benzyloxycarbonyl and benzoyl protecting groups attached to the aspartame molecule. These modifications are typically employed in peptide synthesis to protect the functional groups during the synthesis process and are removed afterward to yield the desired product.
Synthesis Analysis
The synthesis of N-Benzyloxycarbonyl derivatives, such as N-Benzyloxycarbonyl-DL-aspartic acid α-benzyl ester, involves the use of N-benzyl-oxycarbonyl-L-aspartic anhydride and racemization in the presence of dicyclohexylamine . This process allows for the preparation of diastereomeric glycopeptide acetates, which can be further processed through hydrogenolysis and de-O-acetylation to yield glycopeptides .
Molecular Structure Analysis
The molecular structure of N-Benzyloxycarbonyl-L-Aspartic acid 1-Benzyl Ester has been investigated using a combination of experimental Fourier Transform Infra-Red (FTIR) spectrum, Fourier Transform Raman spectrum, and Micro Raman spectrum . Computational methods, such as Density Functional Theory (DFT) with a 6-311++G(d,p) basis set, have been employed to validate the molecular structure. These studies provide insights into the chemical stabilization energy, hyper-conjugative interactions, and natural Lewis structures of the compound .
Chemical Reactions Analysis
The reactivity of N-Benzyloxycarbonyl-L-Aspartic acid 1-Benzyl Ester has been explored through molecular dynamic simulations and the analysis of Frontier molecular orbital energies. Charge density distribution and electrostatic potential surfaces have been visualized to understand the local reactive behaviors of the compound. Additionally, graphical representations of Fukui functions have been used to study the local reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzyloxycarbonyl-L-aspartic and -glutamic acids have been studied in the context of their inclusion complexes with various cyclodextrins . Calorimetric and NMR studies have provided data on stability constants, Gibbs energy, enthalpy, and entropy changes associated with the complexation process. The detailed complex structures and the thermodynamics of complexation have been elucidated, revealing the interdependence between the complex structure and the overall thermodynamics .
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Stability
N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester is a key precursor for the artificial sweetener aspartame. The enzymatic synthesis of this precursor has been a focus of scientific research. A notable method involves using immobilized thermolysin in mixed organic solvents, specifically tert-amyl alcohol and ethyl acetate, which offered a high synthetic rate and stability of the immobilized enzyme. The study by Miyanaga et al. (1995) demonstrated that a mixed solvent of tert-amyl alcohol and ethyl acetate at a 33:67 (v/v) ratio was most effective, achieving a 99% yield of the precursor using N-(benzyloxycarbonyl)-L-aspartic acid and L-phenylalanine methyl ester as substrates (Miyanaga et al., 1995).
Continuous Production and System Optimization
Further studies emphasized the continuous production of this precursor. For instance, Nakanishi et al. (1990) reported successful long-term continuous synthesis in an immobilized thermolysin plug-flow type reactor, maintaining high stability and average yield over extended periods (Nakanishi et al., 1990). Moreover, the precursor's continuous synthesis in an organic solvent with immobilized thermolysin was explored by the same authors in a separate study, identifying ethyl acetate as the most effective solvent and emphasizing the importance of reactor type in maintaining enzyme activity and achieving high yield (Nakanishi et al., 1985).
Methodological Innovations and System Integration
The research also extended to innovative methodologies and system integrations for the synthesis process. Isono and Nakajima (2000) focused on the application of membrane phase separation in a biphasic reaction system for the enzymatic synthesis of the precursor, which offered continuous stable production (Isono & Nakajima, 2000). Furthermore, the integration of a membrane enzyme reactor with a membrane extractor was studied by Isono, Nabetani, and Nakajima (1994), presenting a system that allowed simultaneous synthesis and purification while controlling pH for effective substrate recycling and purification (Isono, Nabetani, & Nakajima, 1994).
Novel Substrate Mixtures and Analytical Techniques
Exploration of novel substrate mixtures and analytical techniques also constitutes a significant part of the research on this compound. For instance, the enzymatic synthesis using eutectic substrate mixtures of molten substrates at high concentrations was investigated by Isono and Nakajima (2002), demonstrating the viability of concentrated molten substrates for high-efficiency synthesis (Isono & Nakajima, 2002). Additionally, the analytical aspect was addressed by Murakami and Hirata (1997), who developed new methods for analyzing enzymatic reactions, specifically focusing on the synthesis of the aspartame precursor, offering more accurate kinetic parameter determination and better understanding of the enzymatic mechanisms involved (Murakami & Hirata, 1997).
Propiedades
IUPAC Name |
benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGBERAZUMDJM-DQEYMECFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447895 |
Source


|
| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-O-benzoyl Aspartame | |
CAS RN |
5262-07-7 |
Source


|
| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

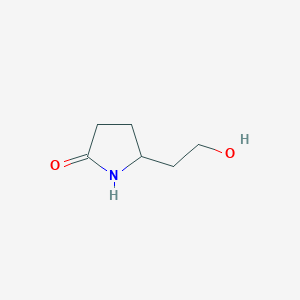



![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
